
Kolavenol
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: Kolavenol is synthesized through the biosynthesis of salvinorin A in Salvia divinorum. The first step involves the formation of (–)-kolavenyl diphosphate, which is subsequently dephosphorylated to afford (–)-kolavenol . The enzyme (–)-kolavenyl diphosphate synthase catalyzes this reaction .
Industrial Production Methods: Currently, there are no widely adopted industrial methods for the large-scale production of this compound. The compound is primarily obtained through extraction from natural sources such as Clusia grandiflora and Salvia divinorum .
Chemical Reactions Analysis
Types of Reactions: Kolavenol undergoes various chemical reactions, including oxidation, reduction, and substitution reactions .
Common Reagents and Conditions:
Oxidation: this compound can be oxidized using reagents such as potassium permanganate or chromium trioxide under acidic conditions.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Substitution reactions often involve halogenating agents like bromine or chlorine.
Major Products: The major products formed from these reactions include oxidized derivatives, reduced forms, and halogenated compounds .
Scientific Research Applications
Kolavenol has a wide range of scientific research applications:
Mechanism of Action
Kolavenol is part of a broader class of clerodane diterpenoids, which includes compounds such as hardwickiic acid, salvinorin A, and ent-3,13E-clerodadiene-15-ol . Compared to these compounds, this compound is unique due to its specific structural features and biological activities . For example, salvinorin A is known for its psychoactive properties, while this compound exhibits significant antimicrobial and trypanocidal activities .
Comparison with Similar Compounds
- Hardwickiic acid
- Salvinorin A
- Ent-3,13E-clerodadiene-15-ol
Kolavenol’s distinct chemical structure and diverse biological activities make it a compound of significant interest in various fields of scientific research.
Biological Activity
Kolavenol, a compound derived from the biosynthetic pathway of salvinorin A in Salvia divinorum, has garnered attention due to its potential biological activities and therapeutic applications. This article reviews the current understanding of this compound, focusing on its biosynthesis, biological effects, and potential therapeutic implications, supported by relevant data and case studies.
1. Biosynthesis of this compound
This compound is synthesized from (–)-kolavenyl diphosphate (KPP), which is produced by the action of a class II diterpene synthase (SdKPS) identified in Salvia divinorum. The enzymatic pathway involves the conversion of geranylgeranyl pyrophosphate (GGPP) into KPP, which is subsequently dephosphorylated to yield this compound. This pathway is crucial as it leads to the formation of salvinorin A, a potent psychoactive compound used traditionally in various cultural rituals.
Table 1: Key Steps in this compound Biosynthesis
Step | Enzyme | Substrate | Product |
---|---|---|---|
1 | SdKPS | GGPP | KPP |
2 | Unknown | KPP | This compound |
2. Biological Activities
This compound exhibits several biological activities that may have therapeutic implications:
- FXR Agonism : Recent studies have identified this compound's structural analogs as selective agonists for the farnesoid X receptor (FXR). For instance, 2-oxothis compound has been shown to activate FXR, leading to the regulation of genes involved in bile acid homeostasis and lipid metabolism. This suggests potential applications in treating metabolic disorders such as non-alcoholic fatty liver disease (NAFLD) .
- Antimicrobial Properties : Preliminary studies indicate that this compound may possess antimicrobial activities. Research on related diterpenoids has shown effectiveness against various pathogens, suggesting that this compound could be explored for its potential as an antimicrobial agent .
Case Study 1: FXR Activation
A study conducted using cell-based assays demonstrated that 2-oxothis compound activated FXR with an EC50 of approximately 6.9 μM. This activation was shown to induce transcriptional activity linked to lipid metabolism, highlighting its potential role in managing metabolic diseases .
Case Study 2: Antimicrobial Effects
Research on diterpenoids isolated from Melampodium divaricatum revealed that certain compounds exhibited significant repellency to insects and antimicrobial properties. These findings suggest that this compound and its derivatives could be further investigated for their potential use in agricultural or medical applications .
4. Future Directions
Given the promising biological activities associated with this compound, future research should focus on:
- Mechanistic Studies : Investigating the precise mechanisms through which this compound exerts its biological effects, particularly its interaction with nuclear receptors like FXR.
- Clinical Trials : Conducting clinical trials to evaluate the safety and efficacy of this compound in treating metabolic disorders or infections.
- Structural Analyses : Exploring structural modifications of this compound to enhance its bioactivity and reduce potential side effects.
Q & A
Basic Research Questions
Q. How can researchers confirm the identity and purity of newly isolated Kolavenol in experimental settings?
To validate this compound’s identity, combine chromatographic and spectroscopic methods:
- Liquid Chromatography-Mass Spectrometry (LC-MS): Compare retention times and MS/MS fragmentation patterns with authenticated standards (e.g., as in N. benthamiana transient assays ).
- Nuclear Magnetic Resonance (NMR): Use 1D/2D NMR to resolve structural features, ensuring consistency with published data (e.g., CAS 19941-83-4 ).
- Purity Assessment: Quantify via HPLC-UV with ≥98% purity thresholds, adhering to pharmacopeial guidelines for natural products .
Q. What are standard in vitro protocols for studying this compound biosynthesis pathways?
Key steps include:
- Enzyme Assays: Recombinant expression of diterpene synthases (e.g., SdKPS) in E. coli or yeast, followed by incubation with geranylgeranyl diphosphate (GGPP). Monitor product formation via LC-MS after dephosphorylation (e.g., using N. benthamiana phosphatases ).
- Negative Controls: Include heat-inactivated enzymes and substrate-only reactions to rule out non-specific activity .
- Data Reproducibility: Replicate assays across ≥3 biological replicates and report standard deviations .
Q. How should researchers design experiments to detect this compound in plant extracts?
- Sample Preparation: Use validated extraction solvents (e.g., methanol:water mixtures) to minimize matrix interference .
- Analytical Validation: Spike samples with internal standards (e.g., deuterated analogs) to correct for recovery rates.
- Cross-Validation: Confirm findings with orthogonal methods (e.g., GC-MS vs. LC-MS) to address false positives/negatives .
Advanced Research Questions
Q. How can conflicting data on this compound’s enzymatic kinetics be resolved?
Contradictions in Km or Vmax values often arise from:
- Heterologous System Variability: Differences in host organisms (e.g., E. coli vs. N. benthamiana) may alter enzyme folding or cofactor availability. Use site-directed mutagenesis (e.g., F255H/A314V in SdKPS ) to isolate functional residues.
- Data Normalization: Standardize protein quantification (e.g., Bradford assay) and activity measurements against a universal substrate (e.g., GGPP ).
- Meta-Analysis: Apply statistical frameworks (e.g., mixed-effects models) to reconcile disparate datasets .
Q. What methodologies are recommended for comparative studies of this compound and structurally related diterpenoids?
- Phylogenetic Analysis: Align protein sequences of diterpene synthases across species to identify conserved catalytic motifs .
- Metabolite Profiling: Use untargeted metabolomics (e.g., UHPLC-QTOF-MS) to map this compound’s co-occurrence with analogs like ent-copalol .
- Functional Genomics: Knock out candidate genes in model plants (e.g., CRISPR-Cas9 in Nicotiana spp.) to assess pathway redundancy .
Q. How can transient expression systems (e.g., N. benthamiana) be optimized for high-yield this compound production?
- Co-Expression Strategies: Pair Fl-SdKPS with RNA-silencing suppressors (e.g., p19 protein) to enhance transgene stability .
- Harvest Timing: Collect leaves 3–5 days post-infiltration to balance protein expression and metabolite accumulation .
- Scale-Up Considerations: Use hydroponic growth systems to standardize biomass and nutrient delivery .
Q. What are best practices for addressing low reproducibility in this compound quantification across labs?
- Inter-Lab Calibration: Share reference samples and harmonize LC-MS parameters (e.g., ionization mode, collision energy) .
- Open Data Sharing: Deposit raw chromatograms and NMR spectra in public repositories (e.g., MetaboLights) for peer validation .
- Blinded Analysis: Implement third-party data verification to minimize observer bias .
Q. Methodological & Ethical Considerations
Q. How should researchers document this compound-related methods to ensure reproducibility?
- Supplemental Data: Provide step-by-step protocols for enzyme assays, including buffer compositions and incubation times .
- Instrument Metadata: Report LC-MS column specifications, gradient profiles, and ionization settings .
- Ethical Compliance: Declare conflicts of interest and obtain permits for plant material collection .
Q. What frameworks guide the integration of this compound studies into broader phytochemical research?
- Mixed-Methods Approaches: Combine qualitative (e.g., ethnobotanical surveys) and quantitative (e.g., metabolomics) data to contextualize biological roles .
- Literature Synthesis: Use systematic reviews to identify knowledge gaps (e.g., this compound’s ecological functions) .
- Grant Proposals: Align hypotheses with funding priorities (e.g., NSF’s Plant Genome Research Program) using Maxwell’s key argumentation framework .
Properties
IUPAC Name |
(E)-5-[(1S,2R,4aR,8aR)-1,2,4a,5-tetramethyl-2,3,4,7,8,8a-hexahydronaphthalen-1-yl]-3-methylpent-2-en-1-ol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H34O/c1-15(11-14-21)9-12-19(4)17(3)10-13-20(5)16(2)7-6-8-18(19)20/h7,11,17-18,21H,6,8-10,12-14H2,1-5H3/b15-11+/t17-,18-,19+,20+/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PQTMZYKTDFKGKV-UUMJGGROSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC2(C(C1(C)CCC(=CCO)C)CCC=C2C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1CC[C@@]2([C@@H]([C@@]1(C)CC/C(=C/CO)/C)CCC=C2C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H34O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
19941-83-4 | |
Record name | Kolavenol | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019941834 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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